Teoc-MeLeu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

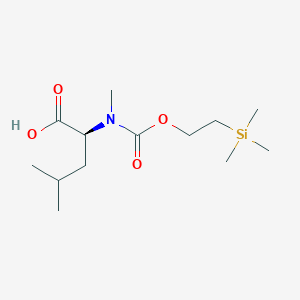

(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZJODSUCSTOSW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH) is a synthetically modified amino acid derivative that serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The incorporation of N-methylated amino acids, such as this compound, into peptide chains can significantly enhance their therapeutic potential by improving proteolytic stability, increasing membrane permeability, and constraining peptide conformation. This guide details the chemical characteristics of this compound, provides a detailed experimental protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Introduction

This compound is the N-protected form of N-methyl-L-leucine, where the amino group is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. The N-methylation of amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability[1]. The Teoc protecting group offers the advantage of being stable under a range of chemical conditions while allowing for selective removal, making it a useful tool in complex peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C13H27NO4Si | [2] |

| Molecular Weight | 289.44 g/mol | [2] |

| CAS Number | 2411590-92-4 | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction, providing a high-purity product in good yield. The following protocol is adapted from a patented method.

Experimental Protocol

Materials:

-

N-methyl-L-leucine hydrochloride

-

2-(Trimethylsilyl)ethoxycarbonylating reagent (e.g., Teoc-OSu, Teoc-Cl)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Polar solvent (e.g., Dioxane, Tetrahydrofuran)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a reaction vessel, dissolve N-methyl-L-leucine hydrochloride in a mixture of a polar solvent and water.

-

Add the base to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

To the resulting solution, add the 2-(trimethylsilyl)ethoxycarbonylating reagent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Expected Yield: >60% Chemical Purity: >99% Chiral Purity: >99%

Synthesis Workflow

References

Technical Guide: Molecular Weight of Teoc-MeLeu-OH

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of Teoc-MeLeu-OH, a leucine (B10760876) derivative. The primary focus is the determination and presentation of its molecular weight based on its chemical formula.

Molecular Weight and Chemical Formula

This compound is an amino acid derivative used in chemical synthesis. Its structure consists of an N-methyl-leucine (MeLeu) core, protected at the amine group by a 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group.

The molecular weight is derived from its chemical formula, C13H27NO4Si.[1][2][3][4] Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 289.44 g/mol .[1]

Data Presentation: Elemental Composition

The following table summarizes the elemental composition of this compound and the calculation of its molecular weight. Standard atomic weights are used for this calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 27 | 1.008 | 27.216 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Silicon | Si | 1 | 28.085 | 28.085 |

| Total | Molecular Weight | 289.447 |

Note: The commonly cited molecular weight is 289.44 g/mol , representing a rounded value.

Visualization of Calculation Workflow

The logical process for determining the molecular weight from the chemical name is outlined in the diagram below.

Caption: Workflow for Molecular Weight Calculation.

Experimental Protocols

This section is not applicable to the current topic. The molecular weight of a pure chemical compound like this compound is a fundamental, calculated property derived from its established chemical formula and the standard atomic weights of its elements as defined by IUPAC. It does not require an experimental protocol for its determination in this context.

References

In-depth Technical Guide: Teoc-MeLeu-OH

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2411590-92-4

This technical guide provides a comprehensive overview of Teoc-MeLeu-OH, a key building block in modern peptide synthesis and drug discovery. We will delve into its chemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.

Core Properties

This compound, or N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Teoc protecting group offers unique advantages in the synthesis of complex peptides.

| Property | Value | Reference |

| CAS Number | 2411590-92-4 | [1][2][3] |

| Molecular Formula | C13H27NO4Si | [1][2] |

| Molecular Weight | 289.44 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97.0% |

The Teoc Protecting Group

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines. Its stability and specific cleavage conditions make it a valuable tool in orthogonal peptide synthesis strategies.

Key Features:

-

Stability: The Teoc group is stable to a wide range of conditions, including those used for the removal of other common protecting groups like Boc and Fmoc. It is resistant to hydrolysis and various nucleophilic attacks.

-

Cleavage: Deprotection is typically achieved by treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β-elimination and decarboxylation cascade to release the free amine.

The cleavage mechanism of the Teoc group is illustrated below:

Caption: Cleavage mechanism of the Teoc protecting group.

Role of N-Methylation in Peptide Drug Discovery

The N-methylation of amino acids, as seen in this compound, is a critical modification in the design of peptide-based therapeutics. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides.

Benefits of N-Methylation:

-

Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to a longer in-vivo half-life.

-

Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity.

-

Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Synthesis and Experimental Protocols

General Workflow for SPPS using this compound

This workflow outlines the incorporation of a this compound residue into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy.

Caption: General workflow for incorporating this compound in SPPS.

Experimental Details

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solutions

Protocol for Coupling this compound:

-

Pre-activation: Dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated this compound solution to the resin-bound peptide. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol for Teoc-Group Deprotection (Post-Synthesis):

-

Cleavage Cocktail: Prepare a solution of 1 M TBAF in THF.

-

Deprotection: Treat the resin-bound peptide with the TBAF solution for 2-4 hours at room temperature.

-

Washing: Wash the resin with THF, acetic acid (to neutralize excess TBAF), and DCM.

Conclusion

This compound is a valuable reagent for the synthesis of N-methylated peptides. The unique properties of the Teoc protecting group, combined with the therapeutic benefits of N-methylation, make this compound a significant asset for researchers and developers in the field of peptide chemistry and drug discovery. The provided workflows and protocols offer a starting point for the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a crucial amine-protecting group in modern organic synthesis, particularly valued in peptide synthesis and the preparation of complex molecules in drug development. Its unique stability profile and specific deprotection conditions offer a high degree of orthogonality, allowing for selective manipulation of functional groups within a molecule. This guide provides a comprehensive overview of the Teoc protecting group, including its properties, reaction mechanisms, quantitative data on its application, and detailed experimental protocols.

Core Properties and Stability

The Teoc group is a carbamate-based protecting group with the chemical structure Me₃SiCH₂CH₂O(CO)-. It is known for its high stability under a wide range of reaction conditions, a key advantage in multi-step synthetic strategies.

Key Stability Characteristics:

-

Acid Stability: The Teoc group is notably stable to a variety of acidic conditions under which other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are readily cleaved.[1][2] However, it can be removed with strong acids like trifluoroacetic acid (TFA).[1][3]

-

Base Stability: It is resistant to cleavage by most alkaline conditions.[1]

-

Reductive Stability: The Teoc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd), which are typically used to remove protecting groups like benzyloxycarbonyl (Cbz).

-

Orthogonality: This stability profile makes the Teoc group orthogonal to many other common amine protecting groups, including Boc, Cbz, 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This orthogonality allows for the selective deprotection of other groups while the Teoc-protected amine remains intact.

Mechanism of Protection and Deprotection

The introduction and removal of the Teoc group proceed through well-defined reaction mechanisms.

Protection of Amines

The Teoc group is typically introduced by reacting an amine with a Teoc--donating reagent in the presence of a base. Commonly used reagents include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT), and 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Teoc reagent.

References

The Guardian of the Amine: An In-depth Technical Guide to the Stability of the Teoc Protecting Group

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the complex choreography of organic synthesis. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, a carbamate-based guardian of primary and secondary amines, has carved a niche for itself due to its unique stability profile. This technical guide provides a comprehensive analysis of the Teoc group's stability under a variety of chemical environments, offering quantitative data, detailed experimental protocols, and visual aids to inform its strategic application in complex synthetic endeavors.

The Teoc group is renowned for its general robustness towards a range of reaction conditions, particularly those involving acidic and basic reagents, as well as catalytic hydrogenation.[1][2] This stability allows for the selective deprotection of other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, in its presence.[2][3] However, the true utility of the Teoc group lies in its clean and efficient removal under specific, mild conditions using fluoride (B91410) ions.[1][4]

Orthogonality: A Key Advantage in Complex Syntheses

The Teoc protecting group's stability to common deprotection conditions for other carbamates makes it an excellent choice for orthogonal protection strategies in multi-step syntheses, particularly in peptide and natural product synthesis.[2][3] It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups, allowing for the sequential deprotection of different functionalities within the same molecule.[3][5]

Quantitative Stability Data

While often described in qualitative terms, a deeper understanding of the Teoc group's stability requires a quantitative assessment. The following tables summarize the available data on the stability of the Teoc group under various conditions.

Table 1: Stability of the Teoc Protecting Group under Acidic Conditions

| Reagent/Condition | Concentration | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |

| Trifluoroacetic acid (TFA) | Neat | - | Room Temp | - | Can be cleaved, but generally more stable than Boc. | [2] |

| Trifluoroacetic acid (TFA) | 50% | Dichloromethane (B109758) (DCM) | Room Temp | 4 h | Prone to acidolysis; not fully orthogonal to Boc. | [6] |

| Trifluoroacetic acid (TFA) | 20% | Dichloromethane (DCM) | 0 °C | 45 min | Stable | [6] |

| Hydrochloric acid (HCl) | Various | - | - | - | Generally stable to non-aqueous HCl. | [2] |

Note: The stability of the Teoc group in the presence of TFA is concentration and time-dependent. While it is significantly more stable than the Boc group, prolonged exposure to strong TFA can lead to cleavage.

Table 2: Stability of the Teoc Protecting Group under Basic Conditions

| Reagent/Condition | Concentration | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |

| Piperidine | 20% | N,N-Dimethylformamide (DMF) | Room Temp | - | Stable | [7] |

| Sodium hydroxide (B78521) (NaOH) | 1 M | Tetrahydrofuran (B95107) (THF)/Methanol (MeOH) | Room Temp | - | Stable | [6] |

| Triethylamine (B128534) (TEA) | Various | - | - | - | Stable | [2] |

Table 3: Stability of the Teoc Protecting Group towards Other Reagents

| Reagent/Condition | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |

| Catalytic Hydrogenation (H₂, Pd/C) | Various | Room Temp | - | Stable | [1][6] |

| Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp | Minutes to hours | Cleaved | [1][8] |

| Hydrogen fluoride (HF) | - | - | - | Cleaved | [2] |

Mechanism of Protection and Deprotection

The introduction and removal of the Teoc group proceed through well-defined reaction pathways.

Teoc Protection of an Amine

The Teoc group is typically introduced by reacting an amine with a Teoc-donating reagent, such as 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), in the presence of a base.[4]

Fluoride-Mediated Deprotection of a Teoc-Protected Amine

The cleavage of the Teoc group is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination reaction. This concerted process results in the formation of the free amine, carbon dioxide, ethene, and a stable trimethylsilyl (B98337) fluoride.[4]

Experimental Protocols

General Protocol for the Protection of an Amine with Teoc-OSu

-

Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine (1.1-1.5 equiv) or diisopropylethylamine (DIPEA).

-

Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.05-1.2 equiv).

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid (e.g., 1 M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the Teoc-protected amine.[2]

General Protocol for the Deprotection of a Teoc-Protected Amine with TBAF

-

Dissolve the Teoc-protected amine (1.0 equiv) in a suitable solvent, typically anhydrous tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1-1.5 equiv).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the free amine.[2]

Experimental Workflow for Assessing Teoc Group Stability

A general workflow to quantitatively assess the stability of a Teoc-protected compound under specific conditions can be designed as follows. This protocol involves subjecting the protected compound to the conditions of interest, followed by a coupling reaction to quantify any deprotected amine.

Conclusion

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a valuable combination of stability and selective cleavage, making it an indispensable tool in modern organic synthesis. Its robustness towards a wide range of acidic and basic conditions, as well as catalytic hydrogenation, provides a high degree of orthogonality with other commonly used protecting groups. The mild and specific cleavage of the Teoc group using fluoride ions further enhances its utility, allowing for the deprotection of amines without affecting other sensitive functionalities. By understanding the quantitative stability of the Teoc group and employing well-defined experimental protocols, researchers can confidently integrate this protecting group into their synthetic strategies to achieve their molecular targets with greater efficiency and control.

References

- 1. Rapid Assessment of Protecting-Group Stability - ChemistryViews [chemistryviews.org]

- 2. Application of Teoc Protecting Group [en.highfine.com]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Teoc-MeLeu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH). This document details a representative synthetic protocol, summarizes key characterization data, and explores the compound's connection to the well-established mTOR signaling pathway.

Introduction

N-methylated amino acids are crucial components in peptide chemistry, often incorporated to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. The protecting group strategy employed during peptide synthesis is therefore of paramount importance. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a unique set of properties, including stability to a wide range of acidic and basic conditions, while being readily cleavable under mild conditions using a source of fluoride (B91410) ions.[1][2][3] this compound serves as a valuable building block for the incorporation of N-methyl-L-leucine into peptide chains during solid-phase or solution-phase synthesis.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative procedure can be outlined based on general methods for the Teoc protection of N-methylated amino acids. The synthesis involves the reaction of N-methyl-L-leucine with a Teoc-donating reagent in the presence of a base.

Representative Experimental Protocol

Materials:

-

N-methyl-L-leucine

-

N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolution: N-methyl-L-leucine is dissolved in an appropriate solvent such as a mixture of water and a miscible organic solvent like THF or dioxane.

-

Basification: A base, such as sodium bicarbonate or triethylamine, is added to the solution to deprotonate the amino group of N-methyl-L-leucine, making it nucleophilic.[2]

-

Addition of Teoc-OSu: A solution of Teoc-OSu in an organic solvent is added dropwise to the reaction mixture at room temperature.[2] Other Teoc reagents like Teoc-Cl or Teoc-OBt can also be used.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up:

-

The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

-

-

Purification: The crude product is concentrated, and the residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NO₄Si | |

| Molecular Weight | 289.44 g/mol | |

| CAS Number | 2411590-92-4 | |

| Appearance | White to off-white solid | |

| Purity | 99.74% | |

| Solubility | DMSO: 100 mg/mL (345.49 mM) | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |

Further Characterization (Typical Methods):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing characteristic peaks for the Teoc group, the N-methyl group, and the leucine (B10760876) side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbamate (B1207046) carbonyl and the carboxylic acid.

-

Melting Point: The melting point is a crucial indicator of the purity of the solid compound.

-

Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the L-amino acid derivative.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic building block, upon deprotection, the resulting N-methyl-L-leucine can participate in biological processes. Leucine and its derivatives are known to be potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability.

mTORC1 Signaling Pathway

The activation of mTORC1 by leucine is a complex process that involves the Rag GTPases and the Rheb GTPase. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis and cell growth.

The incorporation of N-methyl-L-leucine, released from this compound, into peptides could therefore be a strategy to create peptidomimetics that modulate the mTOR pathway with enhanced stability and bioavailability.

Conclusion

This compound is a valuable reagent for peptide synthesis, enabling the site-specific incorporation of N-methyl-L-leucine. While detailed synthetic and characterization data in the public domain is limited, this guide provides a framework for its preparation and analysis based on established chemical principles. The potential for the resulting N-methyl-L-leucine to interact with key cellular signaling pathways, such as mTOR, highlights its importance for researchers in drug discovery and development. Further studies are warranted to fully elucidate the specific biological activities of peptides containing this modified amino acid.

References

An In-depth Technical Guide to Teoc-MeLeu-OH: Solubility, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, handling procedures, and potential applications of Teoc-MeLeu-OH, a protected amino acid derivative increasingly utilized in peptide synthesis and drug discovery.

Core Properties of this compound

This compound, or N-Teoc-N-methyl-L-leucine, is a synthetic derivative of the essential amino acid L-leucine. The presence of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the amino terminus makes it a valuable building block in solid-phase peptide synthesis (SPPS).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C13H27NO4Si | [1] |

| Molecular Weight | 289.44 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 2411590-92-4 | [1] |

| Predicted Specific Gravity/Density | 1.015 ± 0.06 g/cm³ | [2] |

Solubility

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions for SPPS. Quantitative solubility data is summarized in Table 2.

| Solvent | Solubility | Concentration (Molar) | Notes | Source |

| DMSO | 100 mg/mL | 345.49 mM | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. |

Handling and Storage

Proper handling and storage of this compound are essential to maintain its integrity and ensure the safety of laboratory personnel.

Safety Precautions

This compound is classified as a chemical that may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of being harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

In case of exposure, follow these first-aid measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Storage Conditions

Recommendations for the storage of this compound in both solid and solution form are provided in Table 3.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.

Experimental Protocols

While specific protocols for this compound are not widely published, its application in solid-phase peptide synthesis (SPPS) would follow the general principles of Fmoc-based chemistry. The Teoc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and can be cleaved under specific conditions using fluoride (B91410) ions.

General Protocol for Incorporation of this compound in SPPS

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30-60 minutes.

-

Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF and DCM.

-

Activation of this compound: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.

-

Coupling: Add the activated this compound solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage of the Teoc Protecting Group

The Teoc group is typically removed at the end of the synthesis or at a specific step where the N-terminal amine needs to be deprotected for further modification.

Reagents:

-

Tetrabutylammonium fluoride (TBAF) solution in a suitable solvent (e.g., THF or DMF)

Procedure:

-

Swell the Teoc-protected peptide-resin in the chosen solvent.

-

Treat the resin with the TBAF solution. The reaction time and temperature will need to be optimized depending on the specific peptide sequence and other protecting groups present.

-

Monitor the reaction for completeness using a suitable analytical technique (e.g., HPLC-MS).

-

Once the deprotection is complete, wash the resin thoroughly to remove the fluoride reagent and byproducts.

Analytical Methods

The purity and identity of this compound and peptides containing this residue can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the purity of amino acid derivatives and peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a typical setup.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound and the final peptide product. Tandem mass spectrometry (MS/MS) can be employed for peptide sequencing.

Biological Role and Signaling Pathways

As a derivative of L-leucine, this compound is expected to be incorporated into peptides that may exhibit biological activity. Amino acids and their derivatives have been recognized for their potential to influence anabolic hormone secretion and prevent exercise-induced muscle damage. However, specific signaling pathways directly modulated by this compound or peptides containing it have not been extensively documented in publicly available literature.

The diagram below illustrates a generalized workflow for the synthesis and potential biological screening of a peptide containing this compound.

Caption: Workflow for Synthesis and Biological Evaluation of a this compound Containing Peptide.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a bioactive peptide containing this compound, based on the general understanding of anabolic processes.

References

An In-depth Technical Guide to N-methylated Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a subtle yet powerful modification that significantly alters the physicochemical and biological properties of peptides.[1][2] This modification is found in a variety of natural products, including the immunosuppressant drug cyclosporine, and is increasingly utilized as a strategic tool in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[3][4] For researchers and drug development professionals, understanding the multifaceted effects of N-methylation is crucial for the rational design of novel therapeutics with improved efficacy, stability, and bioavailability. This technical guide provides a comprehensive overview of N-methylated amino acids, covering their fundamental properties, biological significance, synthesis, and analytical characterization, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Pharmacokinetic Impact of N-Methylation

The introduction of a methyl group onto the peptide backbone induces significant changes in a peptide's properties, primarily by removing a hydrogen bond donor and introducing steric hindrance. These alterations collectively contribute to an improved pharmacokinetic profile.

1.1. Enhanced Lipophilicity and Membrane Permeability:

N-methylation increases the lipophilicity of a peptide by replacing a polar N-H bond with a nonpolar N-CH₃ group. This increased lipophilicity can lead to improved passive diffusion across cellular membranes, a critical factor for the oral bioavailability of peptide drugs.[5]

1.2. Increased Proteolytic Stability:

The steric bulk of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, leading to a significant increase in the peptide's half-life in biological fluids. This enhanced stability is a key advantage for developing longer-acting peptide therapeutics.

1.3. Conformational Control:

N-methylation restricts the conformational freedom of the peptide backbone by influencing the cis/trans isomerization of the amide bond and limiting the rotation around the N-Cα bond. This can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

Data Presentation: Quantitative Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key physicochemical and pharmacokinetic parameters.

| Peptide/Analog | Modification | logP | Solubility | Reference |

| Ac-X-OMe (various X) | N-methylated | Increased | Increased | |

| Cyclic Hexapeptide | Tri-N-methylated | Not specified | Not specified | |

| Glutathione Analog | N-methylated | Not specified | Not specified |

Table 1: Effect of N-Methylation on Physicochemical Properties.

| Peptide/Analog | Target Receptor | IC50 (nM) (Non-methylated) | IC50 (nM) (N-methylated) | Change in Affinity | Reference |

| Endothelin Receptor Antagonist | Endothelin Receptor | 40 | 10 | 4-fold increase | |

| Melanocortin Peptides | Melanocortin Receptors | Varied | Reduced Activity | Decrease | |

| Integrin Ligand | Integrin Subtypes | Unselective | Increased Selectivity | Increased Selectivity | |

| Tat Peptide Analog | HIV-1 TAR RNA | 1.8 x 10⁶ M⁻¹ (KA) | 39.0 x 10⁷ M⁻¹ (KA) at K51 | >3-fold increase |

Table 2: Effect of N-Methylation on Receptor Binding Affinity.

| Peptide/Analog | Matrix | Half-life (t½) (Non-methylated) | Half-life (t½) (N-methylated) | Fold Increase | Reference |

| Endothelin Receptor Antagonist | Rat Intestinal Perfusate | 10.6 min | 538 min | ~51 | |

| Glutathione Analog | In vivo (unspecified) | Not specified | 16.8-fold increase | 16.8 | |

| E. faecalis fsr quorum sensing modulating peptides | Not specified | Not specified | >6-fold increase | >6 | |

| Antimicrobial Peptides (TA4 and C10:0-A2 analogs) | Serum | 40% remaining (peptides) / 20% remaining (lipopeptides) after 1h | 65% remaining (peptides) / 50% remaining (lipopeptides) after 1h | Increased Stability |

Table 3: Effect of N-Methylation on Proteolytic Stability.

| Peptide/Analog | Modification | Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide | Tri-N-methylated | 28% in rat | |

| Veber-Hirschmann Peptide Analog | Tri-N-methylated | 10% | |

| Glutathione Analog | N-methylated | 16.1-fold increase |

Table 4: Effect of N-Methylation on Oral Bioavailability.

Biological Significance of N-Methylated Amino Acids

N-methylation is not only a synthetic tool but also a naturally occurring modification with profound biological implications.

2.1. Non-Ribosomal Peptide Synthesis:

Many bioactive natural products, such as the immunosuppressant cyclosporine A, are rich in N-methylated amino acids. These peptides are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). Within the NRPS machinery, specific N-methyltransferase (MT) domains catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the amino acid precursor.

Caption: Biosynthesis of N-methylated peptides by NRPS.

2.2. Epigenetic Regulation:

In eukaryotes, N-methylation of histone proteins is a key epigenetic modification that regulates gene expression. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine (B10760008) and arginine residues on histone tails. The methylation state (mono-, di-, or tri-methylation) determines whether gene transcription is activated or repressed by influencing chromatin structure and the recruitment of other regulatory proteins.

Caption: Histone methylation signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

3.1. Synthesis of Fmoc-N-methyl-amino Acids:

The synthesis of N-methylated amino acid building blocks is a prerequisite for their incorporation into peptides via standard solid-phase peptide synthesis (SPPS). A common method is the on-resin synthesis of Fmoc-N-methyl-amino acids.

Protocol: On-Resin Synthesis of Fmoc-N-methyl-amino Acids

-

Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).

-

Amino Acid Loading: Dissolve the Fmoc-protected amino acid in DCM and add diisopropylethylamine (DIEA). Add this solution to the resin and shake for 2 hours.

-

Capping: Cap any unreacted sites on the resin using a solution of DCM, methanol, and DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Sulfonylation: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-dimethylaminopyridine (B28879) (DMAP) in N-methyl-2-pyrrolidone (NMP).

-

Methylation: Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP, followed by dimethyl sulfate.

-

Desulfonylation: Remove the o-NBS group with a solution of 2-mercaptoethanol (B42355) and DBU in NMP.

-

Cleavage: Cleave the N-methylated amino acid from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.

-

Purification: Purify the Fmoc-N-methyl-amino acid using flash chromatography.

Caption: Workflow for on-resin synthesis of Fmoc-N-methyl-amino acids.

3.2. Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides:

Incorporating N-methylated amino acids into a peptide sequence during SPPS requires optimized coupling conditions due to the increased steric hindrance of the N-methylated amine.

Protocol: Fmoc-SPPS of N-methylated Peptides

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.

-

Amino Acid Activation: Activate the incoming Fmoc-amino acid (either standard or N-methylated) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.

-

Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling to an N-methylated residue, a double coupling may be necessary.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

3.3. Parallel Artificial Membrane Permeability Assay (PAMPA):

The PAMPA assay is a high-throughput in vitro method to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for oral absorption.

Protocol: PAMPA Assay

-

Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.

-

Donor Solution Preparation: Dissolve the test peptide in a buffer at the desired pH to create the donor solution.

-

Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with buffer.

-

Assay Assembly: Place the filter plate with the artificial membrane on top of the acceptor plate, creating a "sandwich". Add the donor solution to the wells of the filter plate.

-

Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - (Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.

Caption: Experimental workflow for the PAMPA assay.

Conclusion

N-methylated amino acids are a versatile and powerful tool in the arsenal (B13267) of researchers and drug development professionals. Their ability to confer enhanced proteolytic stability, increased membrane permeability, and conformational rigidity makes them invaluable for the design of next-generation peptide therapeutics with improved pharmacokinetic profiles. Furthermore, a deeper understanding of the role of N-methylation in natural biological processes, such as non-ribosomal peptide synthesis and epigenetic regulation, continues to open new avenues for therapeutic intervention. The strategic application of the synthetic and analytical methods outlined in this guide will undoubtedly facilitate the development of innovative and effective peptide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Teoc-MeLeu-OH: Synthesis, Suppliers, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH), a valuable N-methylated amino acid derivative for peptide synthesis. This document covers its synthesis, commercially available sources and pricing, and general protocols for its incorporation into peptide chains. The information is intended to support researchers and professionals in drug development and peptide chemistry.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability against enzymatic degradation, increase cell permeability, and modulate the conformational properties of peptides, which can lead to enhanced biological activity and selectivity. This compound is an N-protected, N-methylated leucine (B10760876) derivative that utilizes the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group for the amine functionality. The Teoc group offers the advantage of being stable under a range of conditions used for other protecting groups like Boc and Fmoc, and it can be selectively removed under mild, fluoride-mediated conditions.

Suppliers and Pricing

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Prices are subject to change and may vary based on the quantity and purity required.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| MedChemExpress | HY-23424 | 99.74% | 250 mg | $25 | 2411590-92-4 |

| GlpBio | GC68122 | >98% | 250 mg | inquire | 2411590-92-4 |

| Sapphire Bioscience | A23404-250 | Not Specified | 250 mg | inquire | 2411590-92-4 |

Synthesis of this compound

A general method for the synthesis of N-Teoc-N-methyl-L-leucine has been described in the patent literature (CN112876502A). The protocol involves the reaction of N-methyl-L-leucine hydrochloride with a Teoc-introducing reagent in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methyl-L-leucine hydrochloride

-

2-(Trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) or 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Saturated potassium hydrogen sulfate (B86663) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

-

Reaction Setup: Dissolve N-methyl-L-leucine hydrochloride in an appropriate organic solvent in a reaction flask.

-

Basification: Add the base to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. The amount of base should be in molar excess (typically 2-4 equivalents) relative to the N-methyl-L-leucine hydrochloride.

-

Introduction of Teoc Group: Slowly add the Teoc-introducing reagent (e.g., Teoc-Cl or Teoc-OBt), typically 1.1 to 1.5 molar equivalents, to the reaction mixture. Maintain the temperature between 20-25°C.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated solution of potassium hydrogen sulfate.

-

Separate the organic phase.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography to yield the final product with high chemical and chiral purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in solid-phase peptide synthesis (SPPS), typically following the Fmoc/tBu strategy. The incorporation of N-methylated amino acids can be challenging due to steric hindrance. Therefore, optimized coupling conditions are often required.

Experimental Protocol: Incorporation of this compound in SPPS

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc removal)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection (if applicable): Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent relative to the amino acid) and the base (e.g., DIPEA, 2 equivalents relative to the amino acid).

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature. The reaction can be monitored using a qualitative test for free amines (e.g., Kaiser test, which will be negative for the secondary amine after successful coupling).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Continuation of Synthesis: Proceed with the next coupling cycle.

Deprotection of the Teoc Group

The Teoc group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. It is typically cleaved using a fluoride (B91410) source.

Procedure:

-

Resin Preparation: Swell the Teoc-protected peptide-resin in a suitable solvent like THF or DMF.

-

Deprotection: Treat the resin with a solution of tetrabutylammonium (B224687) fluoride (TBAF) in the chosen solvent (e.g., 1M TBAF in THF). The reaction is typically carried out at room temperature and monitored by HPLC.

-

Washing: After complete deprotection, wash the resin thoroughly to remove the fluoride reagent and byproducts.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the direct involvement of this compound-containing peptides in specific signaling pathways. However, the incorporation of N-methylated amino acids, such as N-methyl-leucine, into bioactive peptides is a well-established strategy to modulate their biological activity.

The introduction of an N-methyl group can:

-

Restrict Peptide Conformation: This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

-

Increase Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by many proteases, increasing the in vivo half-life of the peptide.

-

Enhance Membrane Permeability: The increased lipophilicity can improve the ability of the peptide to cross cell membranes and potentially the blood-brain barrier.

These improved properties can lead to enhanced efficacy in various signaling pathways targeted by the parent peptide. For instance, if the original peptide is an agonist or antagonist of a G-protein coupled receptor (GPCR), the N-methylated analog could exhibit altered potency or duration of action on the downstream signaling cascade (e.g., cAMP or Ca2+ pathways). Further research is required to elucidate the specific effects of incorporating this compound into particular peptide sequences and their resulting impact on cellular signaling.

Conclusion

This compound is a valuable building block for the synthesis of N-methylated peptides. Its Teoc protecting group provides orthogonality to standard Boc and Fmoc strategies, allowing for selective deprotection. While the incorporation of N-methylated amino acids can be challenging, optimized coupling protocols enable their successful integration into peptide chains. The resulting N-methylated peptides often exhibit improved pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery and development. Further investigation into the biological activities of peptides containing this compound is warranted to fully explore their therapeutic potential.

Methodological & Application

Application Note: Solid-Phase Synthesis of N-Methylated Peptides Using Teoc-MeLeu-OH

An overview of a solid-phase peptide synthesis (SPPS) protocol utilizing Teoc-MeLeu-OH is provided below for researchers, scientists, and professionals in drug development. This document details the chemical properties, experimental procedures, and necessary diagrams to illustrate the workflow.

The incorporation of N-methylated amino acids, such as N-Teoc-N-methyl-L-leucine (this compound), into peptide sequences is a key strategy for enhancing therapeutic properties like enzymatic stability, oral bioavailability, and cell permeability. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers an alternative to the more common Fmoc and Boc strategies for the temporary protection of the α-amino group. The Teoc group is notable for its unique cleavage condition using fluoride (B91410) ions, which allows for an orthogonal synthesis strategy in specific contexts. However, its sensitivity to acid requires careful consideration in planning the overall protection scheme.

Due to the steric hindrance of the N-methyl group, the coupling of this compound requires more potent activation reagents compared to their non-methylated counterparts. This protocol outlines the key considerations and procedures for the successful incorporation of this compound into a peptide sequence on a solid support.

Properties of this compound

| Property | Value |

| Chemical Name | N-[[2-(trimethylsilyl)ethoxy]carbonyl]-N-methyl-L-leucine |

| Abbreviation | This compound |

| CAS Number | 2411590-92-4 |

| Molecular Formula | C13H27NO4Si |

| Molecular Weight | 289.44 g/mol |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months |

Experimental Protocols

This protocol assumes a manual solid-phase synthesis. Adjustments may be necessary for automated synthesizers.

Resin Selection and Preparation

-

Resin: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable for obtaining a C-terminal carboxylic acid. Rink Amide resin can be used for a C-terminal amide.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 1 hour.

-

Drain the solvent after swelling.

-

First Amino Acid Coupling (Loading)

This protocol describes the loading of the first amino acid onto 2-CTC resin.

-

Reagents:

-

Fmoc-protected amino acid (3 equivalents relative to resin loading capacity)

-

Diisopropylethylamine (DIEA) (9 equivalents)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the Fmoc-amino acid in anhydrous DCM.

-

Add the solution to the swollen resin.

-

Immediately add DIEA to the mixture.

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any remaining reactive sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Peptide Elongation Cycle: Incorporating this compound

This cycle consists of N-terminal deprotection of the resin-bound amino acid followed by the coupling of this compound.

A. N-Terminal Fmoc Deprotection (if applicable)

-

Reagents: 20% piperidine (B6355638) in DMF.

-

Procedure:

-

Treat the resin with a 20% piperidine/DMF solution for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

B. This compound Coupling

Due to the steric hindrance of N-methylated amino acids, specific coupling reagents are recommended.

| Coupling Reagent | Equivalents (vs. Resin Capacity) | Base (Equivalents) | Activation Time | Coupling Time |

| HATU | 4 | DIEA (8) | 5 min | 1-4 hours |

| PyAOP | 4 | DIEA (8) | 5 min | 1-4 hours |

| PyBOP/HOAt | 4 | DIEA (8) | 5 min | 1-4 hours |

-

Procedure (using HATU):

-

In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF.

-

Add DIEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the coupling completion using the Bromophenol Blue test, as the standard ninhydrin (B49086) test is not effective for N-methylated amines.

-

If the test is positive (blue/green resin beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated solution.

-

Once the coupling is complete (yellow resin beads), wash the resin with DMF (5x) and DCM (3x).

-

C. N-Terminal Teoc Deprotection

-

Reagents: 1 M Tetrabutylammonium fluoride (TBAF) in DMF.

-

Procedure:

-

Treat the Teoc-protected peptide-resin with the 1 M TBAF/DMF solution.

-

Agitate the mixture at room temperature. The reaction time can range from 30 minutes to a few hours and should be optimized for the specific sequence.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the deprotection reagents and byproducts.

-

Proceed to the next coupling cycle.

-

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the side-chain protecting groups used (typically acid-labile). The Teoc group is also susceptible to strong acids.

-

Reagents: Cleavage cocktail, e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a fume hood.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC.

-

Visualizations

This compound SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Teoc Protecting Group Cleavage Mechanism

Caption: Cleavage mechanism of the Teoc protecting group via β-elimination.

Orthogonality of Protecting Groups

Caption: Conceptual relationship of protecting group orthogonality.

Application Notes and Protocols for Teoc-N-methyl-leucine Coupling

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Teoc-N-methyl-leucine, into peptide sequences is a powerful strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation, which can lead to higher binding affinity and selectivity for its biological target.[1][2] However, the steric hindrance presented by the N-methyl group poses a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and an increased risk of side reactions.

These application notes provide detailed protocols and comparative data to guide researchers in the successful coupling of the sterically hindered amino acid, Teoc-N-methyl-leucine.

Challenges in Coupling Teoc-N-methyl-leucine

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk surrounding the secondary amine, which significantly slows down the reaction rate compared to primary amines. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve satisfactory yields. Incomplete couplings can lead to deletion sequences, while prolonged reaction times with standard reagents may increase the risk of epimerization of the activated amino acid.

Monitoring the coupling reaction is also critical. The commonly used ninhydrin (B49086) (Kaiser) test is not reliable for secondary amines like N-methylated residues, as it typically yields a false negative (a faint yellow or red-brown color instead of a distinct blue).[3] Alternative tests, such as the chloranil (B122849) test or the bromophenol blue test, are recommended for accurate monitoring of the coupling completion.[4][5]

Recommended Coupling Reagents and Conditions

For sterically hindered N-methylated amino acids like Teoc-N-methyl-leucine, the use of potent coupling reagents is crucial for achieving high coupling efficiency. Urionium/aminium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.

| Coupling Reagent | Advantages | Disadvantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - Highly reactive, often considered the reagent of choice for difficult couplings. - Can be used with hindered bases like collidine to minimize side reactions. | - Higher cost compared to other reagents. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - Effective and widely used. - More cost-effective than HATU. | - Can cause guanidinylation of the deprotected N-terminus as a side reaction. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - Efficient coupling with minimal racemization. - Byproducts are less hazardous than those from some other phosphonium-based reagents. | - May be less effective than HATU for the most sterically demanding couplings. |

| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | - More reactive than PyBOP, making it suitable for very difficult couplings. | - Can be more expensive and generate corrosive byproducts. |

Illustrative Coupling Efficiencies for N-Methylated Amino Acids

| N-Protected Amino Acid | N-Methylated Amino Ester | Coupling Reagent | Reaction Time (h) | Yield (%) | Epimerization (%) |

| Z-Val-OH | H-MeVal-OMe | PyBroP | 16 | 93 | 0.5 |

| Z-Val-OH | H-MeVal-OMe | PyCloP | 16 | 94 | 0.5 |

| Z-Val-OH | H-MeVal-OMe | PyBOP | 72 | 58 | 18 |

| Fmoc-Val-OH | H-MeVal-OMe | PyBroP | 24 | 95 | 1.1 |

| Fmoc-Val-OH | H-MeVal-OMe | PyCloP | 24 | 96 | 1.0 |

| Fmoc-Val-OH | H-MeVal-OMe | PyBOP | 72 | 65 | 15 |

Data adapted from a study on the synthesis of dipeptides containing N-methylated valine. Conditions involved using the specified coupling reagent with DIEA in DCM.

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of peptides containing Teoc-N-methyl-leucine. These protocols are based on standard Fmoc/tBu chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling

This protocol outlines a single coupling cycle for incorporating Teoc-N-methyl-leucine into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Teoc-N-methyl-L-leucine

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Chloranil or Bromophenol blue test reagents

-

Syringe or reaction vessel for manual synthesis

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Pre-activation of Teoc-N-methyl-leucine:

-

In a separate vial, dissolve Teoc-N-methyl-leucine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated Teoc-N-methyl-leucine solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C).

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.

-

Perform a chloranil or bromophenol blue test to check for the presence of free secondary amines. A negative test indicates complete coupling.

-

-

Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 4 and 5 with a fresh solution of activated Teoc-N-methyl-leucine.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage of the Peptide from the Resin and Teoc Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Teoc group is stable to acidic conditions and will remain on the N-methylated leucine (B10760876) residue. A subsequent step is required for its removal.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Cold diethyl ether

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

-

Centrifuge

Procedure:

-

Peptide Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification of Teoc-protected Peptide (Optional): The crude peptide can be purified at this stage by reverse-phase HPLC (RP-HPLC) if desired.

-

Teoc Group Deprotection:

-

Dissolve the Teoc-protected peptide in a suitable solvent such as acetonitrile or DMF.

-

Add an excess of 1M TBAF in THF (e.g., 5-10 equivalents).

-

Stir the reaction at room temperature and monitor the progress by LC-MS. The deprotection is typically complete within 1-4 hours.

-

Once the deprotection is complete, the reaction mixture can be diluted with water and purified by RP-HPLC to obtain the final N-methylated peptide.

-

Visualizations

Experimental Workflow

Caption: Workflow for SPPS of a Teoc-N-methyl-leucine containing peptide.

Signaling Pathway Context

While specific signaling pathways involving Teoc-N-methyl-leucine are not documented in the provided search results, N-methylated amino acids are often incorporated into peptide drugs to enhance their stability and efficacy. For instance, peptide mimetics are designed to inhibit protein-protein interactions in signaling pathways. The following diagram illustrates a hypothetical scenario where a peptide containing N-methyl-leucine acts as an inhibitor of a signaling pathway, such as the one involving Connexin43, which has been targeted with N-methylated peptides.

Caption: Inhibition of a signaling pathway by an N-methyl-leucine peptide.

References

- 1. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for Teoc Deprotection using TBAF in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine protecting group in peptide synthesis, offering orthogonality with commonly used acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1] Its stability to a wide range of acidic and basic conditions, as well as to catalytic hydrogenation, allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides and modified protein structures.[1][2] Deprotection of the Teoc group is typically achieved through the use of fluoride (B91410) ion sources, with tetrabutylammonium (B224687) fluoride (TBAF) being one of the most common reagents for this purpose.[3]